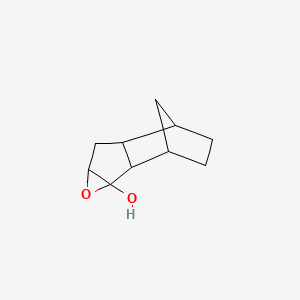
2,5-Methano-2H-indeno(1,2-b)oxirenol, octahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Methano-2H-indeno(1,2-b)oxirenol, octahydro- is a complex organic compound with the molecular formula C10H14O It features a unique structure that includes multiple ring systems and an oxirane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Methano-2H-indeno(1,2-b)oxirenol, octahydro- typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the core ring structure. Subsequent steps may include epoxidation to introduce the oxirane group and hydrogenation to achieve the octahydro- state. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and advanced purification techniques, such as chromatography, are often employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2,5-Methano-2H-indeno(1,2-b)oxirenol, octahydro- can undergo various chemical reactions, including:
Oxidation: The oxirane group can be oxidized to form diols.
Reduction: Hydrogenation can further reduce the compound to simpler hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: Diols and other oxygenated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Methano-2H-indeno(1,2-b)oxirenol, octahydro- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Methano-2H-indeno(1,2-b)oxirenol, octahydro- involves its interaction with specific molecular targets. The oxirane group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological effects, such as enzyme inhibition or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Methano-2H-indeno(1,2-b)oxirene
- Octahydro-2,5-methano-2H-indeno(1,2-b)oxirene
Uniqueness
2,5-Methano-2H-indeno(1,2-b)oxirenol, octahydro- is unique due to its specific combination of ring systems and functional groups. This structural complexity imparts distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
26616-34-2 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
4-oxatetracyclo[6.2.1.02,7.03,5]undecan-3-ol |
InChI |
InChI=1S/C10H14O2/c11-10-8(12-10)4-7-5-1-2-6(3-5)9(7)10/h5-9,11H,1-4H2 |
InChI Key |
RLWTZCPVYQZSRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2C4(C(C3)O4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


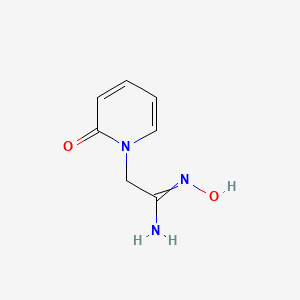

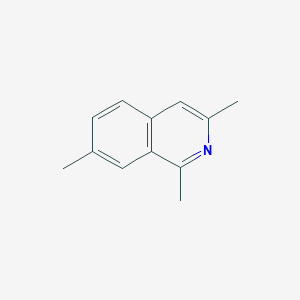


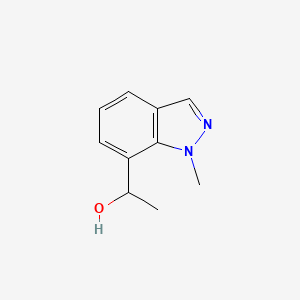
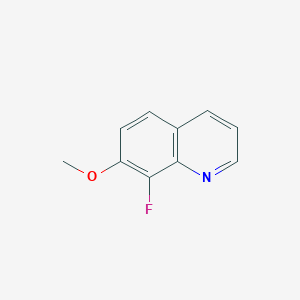



![Furo[3,4-b]quinoxaline](/img/structure/B11913692.png)


![7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-amine](/img/structure/B11913706.png)
